molecular formula C2H7AlNa+3 B13733090 aluminum;sodium;ethane;hydride

aluminum;sodium;ethane;hydride

Cat. No.: B13733090
M. Wt: 81.05 g/mol
InChI Key: YOJXYDASVBJMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “aluminum;sodium;ethane;hydride” is a complex metal hydride that combines aluminum, sodium, ethane, and hydride ions. This compound is of interest due to its potential applications in hydrogen storage, reducing agents, and various industrial processes. The unique combination of these elements results in a compound with distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum;sodium;ethane;hydride typically involves the reaction of aluminum chloride with sodium hydride in the presence of ethane. The reaction is catalyzed by organoaluminum compounds, which facilitate the formation of the hydride complex. The general reaction can be represented as follows:

AlCl3+NaH+C2H6AlNaC2H6H+NaCl\text{AlCl}_3 + \text{NaH} + \text{C}_2\text{H}_6 \rightarrow \text{AlNaC}_2\text{H}_6\text{H} + \text{NaCl} AlCl3​+NaH+C2​H6​→AlNaC2​H6​H+NaCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of high-pressure hydrogenation and controlled temperature conditions ensures the stability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Aluminum;sodium;ethane;hydride undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent, converting aldehydes and ketones to their corresponding alcohols.

    Hydrogenation Reactions: It can hydrogenate unsaturated organic compounds, adding hydrogen atoms to double or triple bonds.

    Decomposition Reactions: Upon heating, it decomposes to release hydrogen gas and form aluminum and sodium byproducts.

Common Reagents and Conditions

    Reducing Agents: Commonly used in conjunction with lithium aluminum hydride or sodium borohydride.

    Solvents: Reactions are typically carried out in diethyl ether or tetrahydrofuran to maintain anhydrous conditions.

    Temperature and Pressure: Reactions are often conducted at elevated temperatures (50-100°C) and moderate pressures to ensure complete conversion.

Major Products Formed

    Alcohols: From the reduction of carbonyl compounds.

    Hydrogen Gas: From the decomposition of the hydride complex.

    Aluminum and Sodium Salts: As byproducts of various reactions.

Scientific Research Applications

Aluminum;sodium;ethane;hydride has a wide range of scientific research applications, including:

    Hydrogen Storage: Due to its high hydrogen content and low decomposition temperature, it is used in hydrogen storage systems for fuel cells and portable power devices.

    Reducing Agent: Employed in organic synthesis for the reduction of carbonyl compounds, nitro compounds, and other functional groups.

    Rocket Propellants: Utilized as a high-energy material in solid rocket propellants due to its rapid hydrogen release and high combustion heat.

    Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of aluminum;sodium;ethane;hydride involves the transfer of hydride ions (H-) to the target molecules. The hydride ion acts as a nucleophile, attacking electrophilic centers such as carbonyl groups in aldehydes and ketones. This nucleophilic attack results in the formation of alkoxide intermediates, which are subsequently protonated to yield the corresponding alcohols. The overall process can be summarized as follows:

    Nucleophilic Attack: Hydride ion attacks the electrophilic carbonyl carbon.

    Formation of Alkoxide: The intermediate alkoxide ion is formed.

    Protonation: The alkoxide ion is protonated to form the alcohol product.

Comparison with Similar Compounds

Similar Compounds

    Lithium Aluminum Hydride: A similar reducing agent with higher reactivity but more stringent handling requirements.

    Sodium Borohydride: A milder reducing agent used in aqueous and alcoholic solutions.

    Potassium Aluminum Hydride: Another complex hydride with similar applications but different reactivity and stability profiles.

Uniqueness

Aluminum;sodium;ethane;hydride is unique due to its combination of aluminum, sodium, and ethane, which imparts distinct chemical properties and reactivity. Its ability to release hydrogen at relatively low temperatures makes it particularly valuable for hydrogen storage applications. Additionally, its dual role as a reducing agent and hydrogenation catalyst sets it apart from other similar compounds.

Properties

Molecular Formula

C2H7AlNa+3

Molecular Weight

81.05 g/mol

IUPAC Name

aluminum;sodium;ethane;hydride

InChI

InChI=1S/C2H6.Al.Na.H/c1-2;;;/h1-2H3;;;/q;+3;+1;-1

InChI Key

YOJXYDASVBJMLF-UHFFFAOYSA-N

Canonical SMILES

[H-].CC.[Na+].[Al+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.